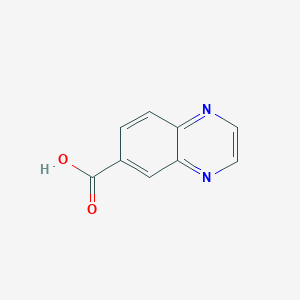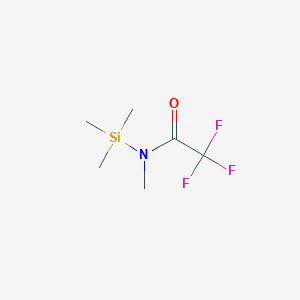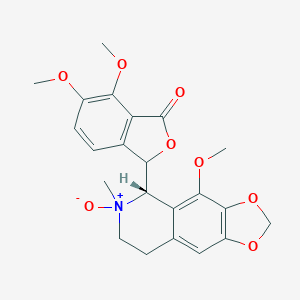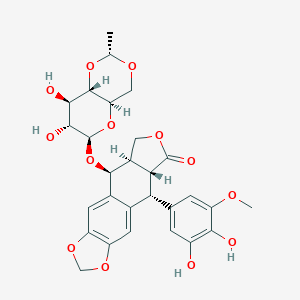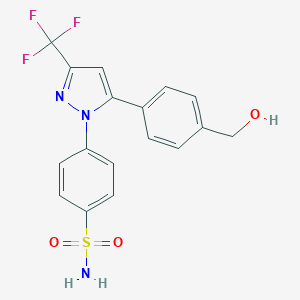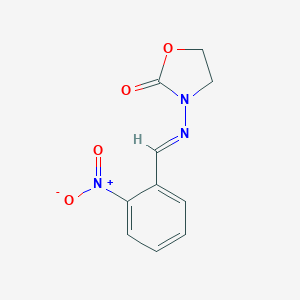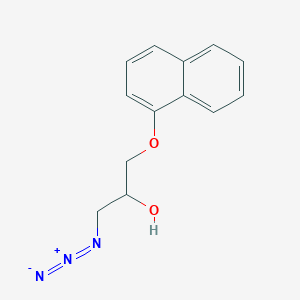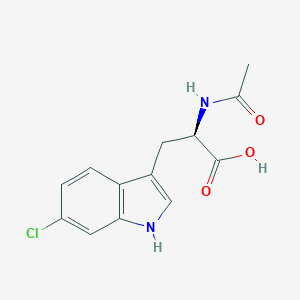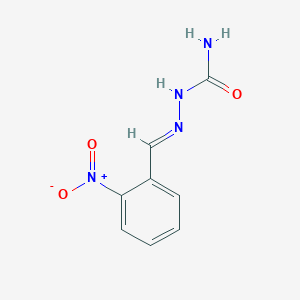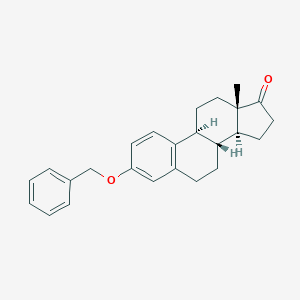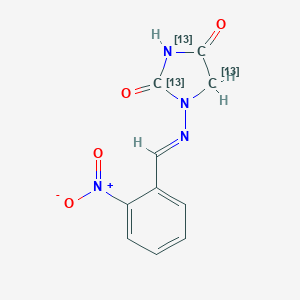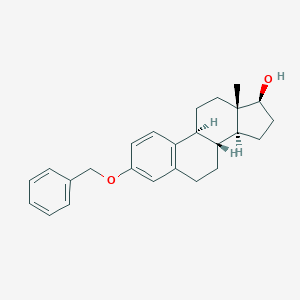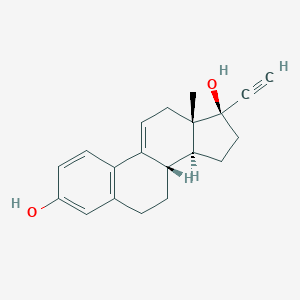
trans-4-Methylcyclohexanol methanesulfonate
Descripción general
Descripción
Synthesis Analysis
The synthesis of methanesulfonate derivatives often involves reactions that introduce the methanesulfonyl group into organic molecules, providing a means to study the reactivity and functional group transformations of these compounds. For example, the synthesis and ring openings of 1-methyl-6,9-epoxy-9-aryl-5,6,9,10-tetrahydro-1H-imidazo[3,2-e][2H-1,5]oxazocinium methanesulfonate demonstrate complex reactions involving methanesulfonyl chloride, showcasing the chemical behavior of methanesulfonates in organic synthesis (Upadhyaya et al., 1997).
Molecular Structure Analysis
Studies on similar compounds, such as the complexes formed by 4-nitrophenyl[bis(ethylsulfonyl)]methane, provide insight into the molecular structure of methanesulfonate derivatives. These studies reveal how molecular interactions, such as hydrogen bonding and proton transfer, play a crucial role in the structural characteristics of these compounds (Huczyński et al., 2007).
Chemical Reactions and Properties
The chemical reactions and properties of methanesulfonates can be explored through the synthesis and reactivity studies of related compounds. For instance, the reaction of methanesulfonyl chloride with organic substrates to form methanesulfonates demonstrates the versatility and reactivity of the methanesulfonyl group in organic synthesis (Spener & Mangold, 1973).
Physical Properties Analysis
The physical properties of methanesulfonate derivatives, such as solubility, melting point, and stability, can be inferred from studies on similar chemical entities. The stability and phase behavior of gas hydrates formed by methylcyclohexane and methanesulfonate derivatives under varying temperature and pressure conditions provide valuable information about their physical characteristics (Nakamura et al., 2003).
Chemical Properties Analysis
The reactivity and chemical behavior of "trans-4-Methylcyclohexanol methanesulfonate" can be analyzed through the study of methanesulfonic acid and its derivatives. The oxidation reactions, substituent effects, and interaction with nucleophiles highlight the chemical properties of methanesulfonates. For example, the microbial metabolism of methanesulfonic acid sheds light on the biological reactivity and potential environmental impact of these compounds (Kelly & Murrell, 1999).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Properties
Hydrate Formation and Stability
Research by Nakamura et al. (2003) explored the stability boundaries of gas hydrates formed with methylcyclohexane derivatives, including trans-4-Methylcyclohexanol methanesulfonate, in the presence of methane. The study showed significant pressure reductions when forming structure-H hydrates, indicating the potential utility of these compounds in modulating hydrate formation under specific conditions Nakamura, T., Makino, T., Sugahara, T., & Ohgaki, K. (2003). Chemical Engineering Science.
Biological Stereoselective Reduction
A study by Miyazawa et al. (2000) investigated the biotransformation of 4-methylcyclohexanone to trans-4-methylcyclohexanol by anthracnose fungi, showcasing the biological route to obtain the compound with high stereoselectivity. This process illustrates the compound's potential in biosynthesis and organic chemistry Miyazawa, M., Okamura, S., Yamaguchi, M., & Kameoka, H. (2000). Journal of Chemical Technology & Biotechnology.
Chemical Equilibrium in Hydrate Systems
Makino et al. (2009) measured four-phase equilibrium relations in systems containing methane, water, and methylcyclohexanol stereoisomers, including trans-4-Methylcyclohexanol. This research provides insights into the physical chemistry of gas hydrates and their interactions with organic guests, potentially useful for energy storage applications Makino, T., Mori, M., Mutou, Y., Sugahara, T., & Ohgaki, K. (2009). Journal of Chemical & Engineering Data.
Environmental and Analytical Applications
Odor Perception and Environmental Impact
Gallagher et al. (2015) conducted a study on the odors of chemical components from an industrial spill, including cis- and trans-4-methylcyclohexane methanol, highlighting the complexities of human odor perception and the environmental impact of such compounds. This research underscores the importance of understanding the sensory and ecological consequences of chemical releases into the environment Gallagher, D., Phetxumphou, K., Smiley, E., & Dietrich, A. (2015). Environmental science & technology.
Safety And Hazards
The safety data sheet for trans-4-Methylcyclohexanol, a related compound, suggests that it is a combustible liquid and may cause eye irritation, skin irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Specific safety and hazard information for trans-4-Methylcyclohexanol methanesulfonate is not provided in the available resources.
Propiedades
IUPAC Name |
(4-methylcyclohexyl) methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3S/c1-7-3-5-8(6-4-7)11-12(2,9)10/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYQHONGOGJIQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301232958 | |
| Record name | Cyclohexanol, 4-methyl-, 1-methanesulfonate, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301232958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Methylcyclohexanol methanesulfonate | |
CAS RN |
18508-93-5 | |
| Record name | Cyclohexanol, 4-methyl-, 1-methanesulfonate, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301232958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

